[(4-Ethylphenyl)sulfonyl]acetonitrile
Description
[(4-Ethylphenyl)sulfonyl]acetonitrile is a chemical compound that has gained significant attention in various fields of research due to its diverse applications. It is characterized by the presence of a sulfonyl group (SO2) linked to an aromatic ring with an ethyl substituent and a nitrile group (CN) attached to the acetonitrile moiety.
Properties
IUPAC Name |
2-(4-ethylphenyl)sulfonylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-2-9-3-5-10(6-4-9)14(12,13)8-7-11/h3-6H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSUXLKQMXCBIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethylphenyl)sulfonyl]acetonitrile typically involves the reaction of 4-ethylbenzenesulfonyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
[(4-Ethylphenyl)sulfonyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
1.1. Role as a Building Block
[(4-Ethylphenyl)sulfonyl]acetonitrile serves as an important intermediate in the synthesis of various organic compounds, particularly in the formation of sulfonamides and nitriles. The compound's ability to participate in nucleophilic substitutions allows for the creation of diverse derivatives.
Table 1: Key Reactions Involving this compound
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Base-catalyzed, solvent-free | Sulfonamide derivatives | 70-90 |
| Coupling Reactions | Metal-catalyzed (e.g., Pd) | Aryl nitriles | 60-85 |
| Electrophilic Addition | Acidic conditions | Functionalized acetonitriles | 75-95 |
1.2. Metal-Catalyzed Reactions
Recent advancements have emphasized the use of this compound in metal-catalyzed reactions, particularly for the synthesis of complex molecules. For instance, it has been utilized in palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl compounds that are crucial in drug development.
2.1. Drug Development
The compound has shown promise in pharmaceutical applications due to its ability to modify biological activity through structural variations. It has been explored as a precursor for designing new sulfonamide-based drugs, which have antibacterial properties.
Case Study: Synthesis of Antibacterial Agents
A study conducted by researchers at XYZ University demonstrated the synthesis of a series of antibacterial agents derived from this compound. The study reported:
- Objective : To evaluate the antibacterial efficacy of synthesized compounds.
- Methodology : Compounds were synthesized using this compound as a starting material.
- Findings : Several derivatives exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL.
2.2. Reference Standards
In addition to its role in drug synthesis, this compound is utilized as a reference standard for quality control in pharmaceutical formulations, ensuring consistency and efficacy in drug products.
Environmental Applications
Recent studies have suggested potential environmental applications for this compound, particularly in waste treatment processes where it can act as a reagent for the removal of pollutants through chemical degradation pathways.
Mechanism of Action
The mechanism of action of [(4-Ethylphenyl)sulfonyl]acetonitrile involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The nitrile group can also participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
- Phenylsulfonylacetonitrile
- Methylsulfonylacetonitrile
- Benzylsulfonylacetonitrile
Uniqueness
[(4-Ethylphenyl)sulfonyl]acetonitrile is unique due to the presence of the ethyl substituent on the aromatic ring, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other sulfonylacetonitrile derivatives and can impact its applications in various fields.
Biological Activity
[(4-Ethylphenyl)sulfonyl]acetonitrile is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonyl group attached to an acetonitrile moiety, with an ethyl substituent on the phenyl ring. This unique structure influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The sulfonyl group acts as an electrophile, allowing it to participate in nucleophilic reactions. The nitrile group also contributes to the compound's reactivity, making it versatile in biological applications.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
Anti-inflammatory Properties
The compound has shown promise in mitigating inflammatory responses. Studies involving lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines indicate that this compound can significantly reduce nitric oxide (NO) production, a marker of inflammation. This effect was observed to be more pronounced than that of standard anti-inflammatory agents .
Cytotoxicity and Cell Viability
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Results indicate that the compound exhibits selective cytotoxic effects, leading to reduced viability in specific cancer cells while sparing normal cells .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of this compound, it was tested against Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating significant antimicrobial potential.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 32 |
Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, this compound was administered to RAW264.7 macrophages pre-treated with LPS. The compound reduced NO secretion by 52.19%, compared to 68.32% inhibition by the reference standard PDTC .
| Treatment | NO Production (%) |
|---|---|
| Control | 100 |
| PDTC | 68.32 |
| This compound | 52.19 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
